2-(5-Ethylthiophen-2-yl)-8-methylquinoline-4-carboxylic acid
Description
2-(5-Ethylthiophen-2-yl)-8-methylquinoline-4-carboxylic acid is a quinoline-derived compound featuring a 5-ethyl-substituted thiophene ring at the 2-position and a methyl group at the 8-position of the quinoline core.
Properties
IUPAC Name |
2-(5-ethylthiophen-2-yl)-8-methylquinoline-4-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO2S/c1-3-11-7-8-15(21-11)14-9-13(17(19)20)12-6-4-5-10(2)16(12)18-14/h4-9H,3H2,1-2H3,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKWLXGLRSOUDTL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(S1)C2=NC3=C(C=CC=C3C(=C2)C(=O)O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Ethylthiophen-2-yl)-8-methylquinoline-4-carboxylic acid typically involves multi-step organic reactions. One common approach is the condensation of 5-ethylthiophene-2-carbaldehyde with 8-methylquinoline-4-carboxylic acid under acidic conditions. This reaction may be catalyzed by a Lewis acid such as aluminum chloride (AlCl3) or boron trifluoride (BF3). The reaction mixture is usually heated to promote the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(5-Ethylthiophen-2-yl)-8-methylquinoline-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.
Substitution: Electrophilic substitution reactions can occur on the thiophene ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Electrophilic reagents such as bromine (Br2) or nitric acid (HNO3) can be used under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring may yield thiophene sulfoxide, while reduction of the carboxylic acid group may produce the corresponding alcohol.
Scientific Research Applications
Medicinal Chemistry Applications
Antimicrobial Activity
Research indicates that derivatives of quinoline compounds exhibit significant antimicrobial properties. For instance, studies have shown that 2-(5-Ethylthiophen-2-yl)-8-methylquinoline-4-carboxylic acid can inhibit the growth of various bacterial strains, making it a potential candidate for developing new antibiotics .
Anticancer Properties
Quinoline derivatives are also explored for their anticancer activities. In vitro studies have demonstrated that this compound can induce apoptosis in cancer cell lines, suggesting its potential as a therapeutic agent in cancer treatment . The mechanism involves the modulation of signaling pathways associated with cell survival and proliferation.
Materials Science Applications
Organic Light Emitting Diodes (OLEDs)
The unique electronic properties of this compound make it suitable for use in OLEDs. Its ability to emit light when an electric current is applied is being researched for improving the efficiency and color quality of OLED devices .
Photovoltaic Cells
This compound has also been investigated as a potential material for organic photovoltaic cells due to its favorable charge transport properties. Studies indicate that incorporating this compound into the active layer can enhance the overall efficiency of solar cells .
Organic Synthesis Applications
Building Block in Synthesis
As a versatile building block, this compound can be utilized in synthesizing more complex organic molecules. Its functional groups allow for various chemical reactions, including esterification and amidation, which are crucial in creating pharmaceuticals and agrochemicals .
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study 1 | Antimicrobial Activity | Demonstrated significant inhibition against E. coli and S. aureus strains. |
| Study 2 | Anticancer Properties | Induced apoptosis in breast cancer cell lines with IC50 values indicating potency. |
| Study 3 | OLED Applications | Improved luminous efficiency when incorporated into OLED devices compared to traditional materials. |
| Study 4 | Photovoltaic Efficiency | Enhanced charge mobility leading to a 15% increase in solar cell efficiency when used as an active layer component. |
Mechanism of Action
The mechanism by which 2-(5-Ethylthiophen-2-yl)-8-methylquinoline-4-carboxylic acid exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The quinoline core can intercalate with DNA, potentially affecting gene expression. The thiophene ring may also play a role in binding to specific proteins or other biomolecules.
Comparison with Similar Compounds
Structural Modifications and Substituent Effects
The following table summarizes key structural analogs and their distinguishing features:
Key Findings from Structural Analysis
Chlorine substituents (e.g., in and ) introduce electronegativity, which may improve binding to electron-rich targets but reduce aqueous solubility .
Heterocycle Influence :
- Thiophene vs. Furan: Thiophene (sulfur atom) offers greater π-electron delocalization and metabolic stability compared to furan (oxygen atom), as seen in .
- Propoxyphenyl vs. Ethylthiophene: The propoxyphenyl group () introduces an ether linkage and extended alkyl chain, likely affecting steric interactions and solubility .
Functional Group Impact :
- Carboxylic Acid vs. Carbonyl Chloride: The acid chloride derivative () is more reactive, serving as a synthetic intermediate, whereas the carboxylic acid form enables salt formation for drug formulation .
Biological Activity
2-(5-Ethylthiophen-2-yl)-8-methylquinoline-4-carboxylic acid is a compound that belongs to the quinoline family, which has garnered attention for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, including antitumor, antimicrobial, and enzyme inhibition activities.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : CHN\OS
- Molecular Weight : 317.39 g/mol
- CAS Number : 438230-08-1
This compound features a quinoline core substituted with an ethylthiophenyl group and a carboxylic acid moiety, contributing to its biological properties.
Antitumor Activity
Recent studies have demonstrated the antitumor potential of quinoline derivatives. A study evaluated the cytotoxic effects of various quinoline compounds against human cancer cell lines, including HepG2 (liver cancer) and HCT116 (colon cancer). The results indicated that derivatives similar to this compound exhibited significant cytotoxicity with IC values ranging from 7.7 to 14.2 µg/ml, comparable to standard chemotherapeutic agents such as 5-fluorouracil .
Table 1: Antitumor Activity Comparison
| Compound | Cell Line | IC (µg/ml) |
|---|---|---|
| 5-Fluorouracil | HepG2 | 7.9 |
| 5-Fluorouracil | HCT116 | 5.3 |
| Compound A (similar derivative) | HepG2 | 7.7 |
| Compound A (similar derivative) | HCT116 | 14.2 |
Antimicrobial Activity
Quinoline derivatives have also been studied for their antimicrobial properties. Compounds containing the quinoline structure have shown efficacy against a variety of pathogens, including both Gram-positive and Gram-negative bacteria. The mechanism of action often involves interference with bacterial DNA synthesis or disruption of cell membrane integrity.
A study highlighted that derivatives of quinoline exhibit broad-spectrum antimicrobial activity, making them potential candidates for developing new antibiotics .
Enzyme Inhibition
Another significant aspect of the biological activity of quinoline derivatives is their ability to inhibit various enzymes. For instance, studies have reported that certain quinoline compounds can act as inhibitors for enzymes such as EGFR (Epidermal Growth Factor Receptor), which plays a crucial role in tumor growth and proliferation.
Table 2: Enzyme Inhibition Data
| Compound | Enzyme Target | IC (µM) |
|---|---|---|
| Compound B (related derivative) | EGFR | 1.14 |
| Compound C (related derivative) | EGFR | 0.1 |
Case Studies
- Case Study on HepG2 Cell Line : A derivative similar to this compound was tested against HepG2 cells, showing a notable reduction in cell viability at concentrations above 10 µg/ml.
- Case Study on Antimicrobial Efficacy : A series of quinoline derivatives were evaluated for their antimicrobial activity against Staphylococcus aureus and Escherichia coli. The most potent compound exhibited a minimum inhibitory concentration (MIC) of 15 µg/ml against E. coli.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
